Cas no 870822-84-7 (2-Bromo-6-chloronaphthalene)
2-Bromo-6-chloronaphthalene Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-6-chloronaphthalene
- 2-Brom-6-chlor-naphthalin
- 2-bromo-6-chloro-naphthalene
- X2007
- 2-Bromo-6-chloronaphthalene (ACI)
- AS-47005
- 2-chloro-6-bromo-naphthalene
- SY244176
- SCHEMBL1249703
- CS-0141432
- 870822-84-7
- DB-076828
- F11291
- AKOS024438153
- NDDRCPBWWONGJR-UHFFFAOYSA-N
- Z1269131623
- EN300-1708563
- MFCD17012579
- DTXSID40704792
-
- MDL: MFCD17012579
- Inchi: 1S/C10H6BrCl/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H
- InChI Key: NDDRCPBWWONGJR-UHFFFAOYSA-N
- SMILES: ClC1C=C2C(C=C(C=C2)Br)=CC=1
Computed Properties
- Exact Mass: 239.93400
- Monoisotopic Mass: 239.93414g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Melting Point: 145-147°C
- Solubility: Chloroform, Ethyl Acetate
- PSA: 0.00000
- LogP: 4.25570
2-Bromo-6-chloronaphthalene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Refrigerator
2-Bromo-6-chloronaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000288-500mg |
2-Bromo-6-chloronaphthalene |
870822-84-7 | 98% | 500mg |
$1009.40 | 2023-08-31 | |
| Alichem | A219000288-1g |
2-Bromo-6-chloronaphthalene |
870822-84-7 | 98% | 1g |
$1701.85 | 2023-08-31 | |
| TRC | B682235-50mg |
2-Bromo-6-chloronaphthalene |
870822-84-7 | 50mg |
$ 115.00 | 2023-09-08 | ||
| TRC | B682235-100mg |
2-Bromo-6-chloronaphthalene |
870822-84-7 | 100mg |
$ 178.00 | 2023-09-08 | ||
| TRC | B682235-250mg |
2-Bromo-6-chloronaphthalene |
870822-84-7 | 250mg |
$ 328.00 | 2023-09-08 | ||
| TRC | B682235-500mg |
2-Bromo-6-chloronaphthalene |
870822-84-7 | 500mg |
$ 552.00 | 2023-04-18 | ||
| TRC | B682235-1g |
2-Bromo-6-chloronaphthalene |
870822-84-7 | 1g |
$ 780.00 | 2022-06-06 | ||
| Chemenu | CM233224-1g |
2-Bromo-6-chloronaphthalene |
870822-84-7 | 95% | 1g |
$350 | 2021-08-04 | |
| Chemenu | CM233224-5g |
2-Bromo-6-chloronaphthalene |
870822-84-7 | 95% | 5g |
$731 | 2021-08-04 | |
| Chemenu | CM233224-10g |
2-Bromo-6-chloronaphthalene |
870822-84-7 | 95% | 10g |
$977 | 2021-08-04 |
2-Bromo-6-chloronaphthalene Suppliers
2-Bromo-6-chloronaphthalene Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-Bromo-6-chloronaphthalene
Professional Introduction to 2-Bromo-6-chloronaphthalene (CAS No. 870822-84-7)
2-Bromo-6-chloronaphthalene, with the chemical formula C10H4BrCl, is a highly versatile intermediate in organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 870822-84-7, has garnered significant attention in the scientific community due to its broad applicability in constructing complex molecular architectures. Its dual halogenation pattern—specifically the presence of both bromine and chlorine substituents on a naphthalene core—makes it an invaluable building block for fine chemical synthesis and drug development.
The naphthalene scaffold, a fused bicyclic aromatic hydrocarbon, is renowned for its stability and reactivity, which are further modulated by the introduction of electron-withdrawing halogen atoms. In 2-Bromo-6-chloronaphthalene, the bromine atom at the 2-position and the chlorine atom at the 6-position create distinct electronic and steric environments that influence its reactivity in various chemical transformations. This compound is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, where it serves as a precursor for introducing aryl or vinyl groups into larger molecular frameworks.
Recent advancements in pharmaceutical chemistry have highlighted the importance of 2-Bromo-6-chloronaphthalene in the synthesis of bioactive molecules. Its halogenated structure allows for selective functionalization, enabling researchers to tailor pharmacophores with high precision. For instance, studies have demonstrated its utility in developing novel antiviral and anticancer agents. The bromine substituent, being more reactive than chlorine under certain conditions, facilitates nucleophilic aromatic substitution (SNAr) reactions, while the chlorine atom can participate in electrophilic aromatic substitution (EAS) pathways. This dual functionality makes 2-Bromo-6-chloronaphthalene a preferred choice for medicinal chemists seeking to construct heterocyclic compounds with enhanced binding affinity and metabolic stability.
In addition to its role in drug discovery, 2-Bromo-6-chloronaphthalene has found applications in materials science, particularly in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system of naphthalene derivatives contributes to their optoelectronic properties, making them suitable for use in display technologies and photovoltaic devices. Researchers have leveraged the reactivity of 2-Bromo-6-chloronaphthalene to introduce additional substituents that modulate charge transport and emission characteristics. For example, palladium-catalyzed coupling reactions with this compound have yielded star-shaped molecules with tunable electronic properties, which are promising candidates for next-generation electronic devices.
The synthesis of 2-Bromo-6-chloronaphthalene typically involves halogenation of naphthalene precursors using bromine and chlorine sources under controlled conditions. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing unwanted side products and minimizing environmental impact. Green chemistry principles have been increasingly applied to optimize synthetic routes, emphasizing solvent recovery, waste reduction, and energy-efficient processes. Such innovations not only enhance scalability but also align with regulatory requirements for sustainable manufacturing practices.
The versatility of 2-Bromo-6-chloronaphthalene extends to polymer chemistry, where it serves as a monomer or monomer precursor for high-performance polymers. Its ability to undergo polymerization reactions while maintaining halogen functionality allows for the creation of materials with tailored thermal stability, mechanical strength, and chemical resistance. These properties are critical for applications in aerospace, automotive industries, and specialty coatings where durability under extreme conditions is paramount.
In academic research circles, 2-Bromo-6-chloronaphthalene continues to be a subject of investigation due to its potential in exploring new synthetic methodologies. Researchers are exploring its role in transition-metal-catalyzed reactions that defy traditional reactivity expectations. For example, recent studies have shown that palladium complexes can facilitate unprecedented rearrangements when reacting with this compound under specific conditions. Such discoveries not only expand the synthetic toolbox but also deepen our understanding of molecular transformations at a fundamental level.
The commercial availability of 2-Bromo-6-chloronaphthalene has been bolstered by advancements in large-scale production techniques that ensure high purity and consistency. Manufacturers now employ sophisticated purification methods such as distillation under reduced pressure or recrystallization from specialized solvents to meet the stringent demands of industrial applications. This reliability has made it a staple reagent in both academic laboratories and corporate research facilities worldwide.
Looking ahead, the future prospects for 2-Bromo-6-chloronaphthalene are bright as interdisciplinary collaborations between chemists, biologists, and engineers continue to uncover new applications. Its role as a key intermediate is expected to grow with emerging technologies such as bioconjugation chemistry and nanotechnology integration. As synthetic methodologies evolve further toward precision medicine and smart materials development,CAS no 870822-84-7 will remain at forefront of innovation.
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